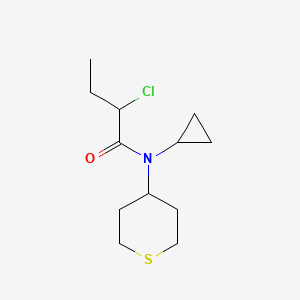

2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide

Description

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-N-(thian-4-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNOS/c1-2-11(13)12(15)14(9-3-4-9)10-5-7-16-8-6-10/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLCQGSXLWGHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C1CC1)C2CCSCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide is a synthetic compound characterized by its unique structural features, including a chloro group, a cyclopropyl moiety, and a tetrahydro-2H-thiopyran ring. Its molecular formula is C12H20ClNOS, with a molecular weight of approximately 261.81 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of various biochemical pathways.

The presence of the chloro substituent enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions. The amide functional group contributes to its stability and potential hydrolysis under acidic or basic conditions.

Research indicates that this compound may interact with retinoid-related orphan receptor gamma (RORγ), which plays a significant role in immune responses and inflammation. Compounds that modulate RORγ are being explored for their therapeutic potential in autoimmune diseases and inflammatory conditions.

Biological Activity

Preliminary studies have suggested that this compound exhibits notable biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Gram-positive bacteria. Its minimum inhibitory concentration (MIC) values range from 1.95 to 15.62 mg/ml for certain derivatives.

- Anticonvulsant Effects : In animal models, specific derivatives of compounds related to this compound demonstrated statistically significant anticonvulsant activity.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide | Contains an amino group instead of a chloro group | Potentially similar RORγ modulation |

| 3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide | Contains a thiadiazole ring | Investigated for proteomics applications |

| N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)-propanoic acid | Lacks chloro substitution | Explored for anti-inflammatory properties |

This table highlights how structural variations can significantly influence biological activity, emphasizing the importance of the chloro group in enhancing biological modulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antimicrobial Studies : A series of thiazoles and selenazoles derived from dihydro-2H-thiopyran showed strong antimicrobial activity against various pathogens, indicating that modifications in the thiopyran structure can lead to enhanced efficacy.

- Anticonvulsant Research : In studies using the pentylenetetrazole model, compounds with similar structural motifs exhibited protective effects against seizures, suggesting that derivatives of this compound may also possess anticonvulsant properties.

- RORγ Modulation : Research into RORγ modulators has indicated promising therapeutic avenues for treating autoimmune diseases. The unique structure of this compound allows it to potentially act as an effective modulator within these pathways.

Comparison with Similar Compounds

Key Structural Differences

The compound 2-Chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide () serves as a close structural analog. Below is a comparative analysis:

Implications of Structural Variations

N-Substituent Effects

- Cyclopropyl vs. Cyclopropyl groups are known to restrict rotational freedom, which may improve metabolic stability and target affinity.

Heteroatom in the Ring

- Sulfur (Thiopyran) vs. Oxygen (Pyran): Lipophilicity: Sulfur’s lower electronegativity increases lipophilicity (logP), favoring membrane permeability but reducing aqueous solubility. Metabolic Stability: Thiopyran derivatives may exhibit slower oxidative metabolism compared to pyran analogs due to sulfur’s resistance to cytochrome P450-mediated oxidation.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Several reported procedures employ palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium bis[bis(diphenylphosphino)ferrocene] dichloride for cross-coupling steps involving boronic acid or ester intermediates. These catalysts enable the formation of carbon-nitrogen or carbon-carbon bonds crucial for assembling the target compound.

- Typical solvents include 1,4-dioxane, ethanol, toluene, and water mixtures.

- Bases such as potassium carbonate or potassium acetate are used to facilitate the reaction.

- Reactions are performed under inert nitrogen atmosphere to prevent oxidation.

- Temperatures range from 80°C to reflux conditions (~100°C).

- Reaction times vary from 2 hours to overnight (16 hours).

- Microwave irradiation has been employed to accelerate reactions, reducing reaction times to approximately 10 minutes at 100°C.

Chlorination Step

Representative Experimental Data

| Step | Catalyst/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh3)4 (0.2 equiv), K2CO3 (3 equiv) | Ethanol, toluene, water | 100°C | 10 min | 55-76 | Microwave irradiation under inert atmosphere; rapid cross-coupling of bromopolyamides |

| 2 | PdCl2(dppf)2 (1.1 mmol), potassium acetate (3.4 g) | 1,4-dioxane | 80-85°C | Overnight | ~51 | Borylation of aryl bromides to boronic esters under nitrogen atmosphere |

| 3 | Tetrakis(triphenylphosphine)palladium(0), K2CO3 | Ethanol, water, toluene | 100°C | 10 min | 75 | Coupling with boronic acids/esters; purification by preparative HPLC |

| 4 | Pd(dppf)Cl2 (0.3 mmol), K2CO3 (3.3 g) | 1,4-dioxane, water | 80°C | 16 hours | Not specified | Cross-coupling of bromophenol derivatives; silica gel chromatography purification |

Purification Techniques

Following synthesis, products are typically purified by:

- Silica gel column chromatography using solvents such as chloroform/methanol mixtures.

- Preparative high-performance liquid chromatography (HPLC) with mass-directed fraction collection.

- Washing organic layers with brine, drying over anhydrous magnesium sulfate or sodium sulfate.

- Removal of solvents under reduced pressure and lyophilization to obtain solid forms.

Research Findings and Analysis

- The use of palladium catalysts with diphosphine ligands (e.g., dppf) provides efficient catalytic activity for cross-coupling steps, yielding moderate to high product yields (~50-76%).

- Microwave-assisted synthesis significantly reduces reaction times while maintaining or improving yields.

- Inert atmosphere conditions prevent catalyst deactivation and side reactions, improving reproducibility.

- Potassium carbonate and potassium acetate are effective bases for these reactions, promoting smooth coupling.

- Solvent mixtures including ethanol, toluene, water, and dioxane provide optimal reaction media balancing solubility and reactivity.

- Purification by chromatographic methods ensures high purity suitable for further application or study.

Summary Table of Key Preparation Parameters

| Parameter | Typical Values/Conditions |

|---|---|

| Catalyst | Pd(PPh3)4, PdCl2(dppf)2 |

| Base | Potassium carbonate, potassium acetate |

| Solvent | Ethanol, toluene, water, 1,4-dioxane |

| Temperature | 80°C - 100°C |

| Reaction Time | 10 min (microwave) to 16 h (conventional) |

| Atmosphere | Nitrogen (inert) |

| Yield | 50% - 76% |

| Purification | Silica gel chromatography, preparative HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.